What are the physical and chemical properties of alpha-d-Mannose pentaacetate?
What are the physical and chemical properties of alpha-d-Mannose pentaacetate?
Alpha-D-Mannose Pentaacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of alpha-d-Mannose pentaacetate. It includes key experimental data, protocols for its synthesis and characterization, and a summary of its applications in research and development, particularly in the fields of glycobiology and drug discovery.
Core Physical and Chemical Properties
Alpha-D-Mannose pentaacetate is the per-acetylated form of alpha-d-Mannose, a C-2 epimer of glucose. The presence of five hydrophobic acetyl groups significantly alters its properties compared to the parent monosaccharide, making it more soluble in organic solvents and suitable for use as a glycosyl donor or an intermediate in organic synthesis.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical identification data for alpha-d-Mannose pentaacetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[2][3] |
| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose, D-Mannose Pentaacetate[1][4] |
| CAS Number | 4163-65-9[2][4][5] |
| Molecular Formula | C₁₆H₂₂O₁₁[1][2][4] |
| Molecular Weight | 390.34 g/mol [2][4][6] |
| InChI Key | LPTITAGPBXDDGR-OWYFMNJBSA-N[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Conditions |
| Appearance | White to off-white crystalline powder[1][4][7] | Ambient |
| Melting Point | 60 - 76 °C (Range from various sources)[3][4][8][9] | - |
| Boiling Point | Not available | - |
| Optical Rotation | +49.0° to +57.0°[4][9] | c=1, Chloroform |
| +55.0° to +55.8°[5] | c=2.2% (w/v), Chloroform, 25°C | |
| +36°[8] | c=2, Acetone, 20°C | |
| Solubility | Readily soluble in Chloroform (CHCl₃)[1][4][5] | - |
| Soluble in Methanol, DMSO, DMF, DCM, EtOAc[1][3] | - | |
| Insoluble in water[1][4] | - | |
| Purity | ≥95% (HPLC), ≥98% (GC, TLC)[4][5][8][9] | - |
| Storage | -20°C to 8°C, heat sensitive[3][5][9] | - |
Chemical Reactivity and Stability
Alpha-D-Mannose pentaacetate is an acetylated derivative of the sugar mannose.[1] The five acetyl groups serve as protecting groups for the hydroxyls, enhancing the compound's stability and allowing for selective chemical modifications.[1]
Its primary role in synthetic chemistry is as a glycosyl donor or an intermediate for the preparation of other key molecules.[1][8] The anomeric acetate at the C-1 position is a competent leaving group, which allows it to be used in glycosylation reactions to form glycosidic bonds. It is a crucial building block for synthesizing complex carbohydrates, glycoconjugates, and glycosides.[8] For instance, it is used to synthesize thioglycosides, N-glycosides, and bromo-tetra-O-acetyl mannopyranose.[4] The stability conferred by the acetyl groups makes it a preferred choice for researchers in glycobiology and drug development.[8]
Experimental Protocols
Synthesis of Alpha-D-Mannose Pentaacetate
A common method for preparing alpha-d-Mannose pentaacetate is through the acetylation of D-mannose. A modern approach focuses on achieving high stereoselectivity for the alpha anomer.
Objective: To synthesize high-purity, solid alpha-penta-O-acetyl mannose while inhibiting the formation of the beta anomer.
Materials:
-
Natural D-mannose (raw material)
-
Acetic anhydride
-
Cesium fluoride (catalyst)
-
Appropriate solvent system for reaction and crystallization
Methodology:
-
The synthesis is based on the traditional acetic anhydride acetylation process.[10]
-
Natural D-mannose is used as the starting raw material.[10]
-
A catalytic amount of cesium fluoride is added to the reaction mixture. The catalyst acts to inhibit the formation of the beta-penta-O-acetyl mannose anomer.[10]
-
The reaction proceeds, leading to the per-O-acetylation of mannose.
-
Following the reaction, high-purity solid alpha-penta-O-acetyl mannose is obtained through direct crystallization and separation from the reaction mixture.[10]
-
This method is noted for its simple process, low cost, and suitability for large-scale production.[10]
Caption: Synthesis and purification workflow.
Characterization Methods
The identity and purity of alpha-d-Mannose pentaacetate are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure.[11] In ¹H NMR, the chemical shift of the anomeric proton (H-1) is characteristic of the alpha anomer, typically appearing around δ 5.83 ppm in CDCl₃.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, often with a purity specification of ≥95%.[9][11] A common setup involves a reversed-phase C18 column.[12]
-
Thin Layer Chromatography (TLC): TLC is a suitable technique for monitoring the progress of reactions and assessing purity, with typical assays showing ≥98%.[5]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]
Applications in Research and Drug Development
Alpha-D-Mannose pentaacetate is a versatile intermediate with significant applications in biotechnology and pharmaceutical development.
-
Glycobiology and Oligosaccharide Synthesis: It serves as a fundamental building block for the synthesis of complex carbohydrates, aiding in the study of glycoproteins and glycolipids.[8]
-
Drug Development and Delivery: The compound is utilized in the development of therapeutics where specific carbohydrate structures are required for targeting or activity.[8] Examples include the synthesis of:
-
Mannose-conjugated platinum complexes with cytotoxicity against cancer cell lines.[4]
-
Photodynamic therapy agents and functionalized silicon nanocrystals for cancer cell imaging.[4]
-
Polymeric drug delivery systems.[4]
-
Increasing the anti-inflammatory and analgesic activity of molecules like tocopherol and morphine through conjugation.[4]
-
-
Vaccine Development: It is employed in the production of oligosaccharides that are essential components in the development of modern vaccines.[8]
Caption: Role as a key intermediate in R&D.
References
- 1. CAS 4163-65-9: α-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 2. alpha-D-Mannose pentaacetate | C16H22O11 | CID 11741089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. α-D-マンノースペンタアセタート | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mannose pentaacetate | C16H22O11 | CID 11383716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α,β-D-Mannose pentaacetate | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. alpha-D-Mannose Pentaacetate | 4163-65-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]
- 11. alpha-d-Mannose pentaacetate - Creative Biolabs [creative-biolabs.com]
- 12. rsc.org [rsc.org]
